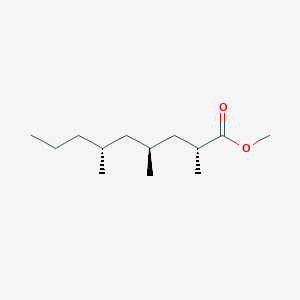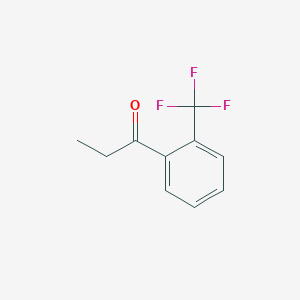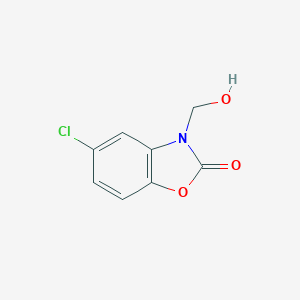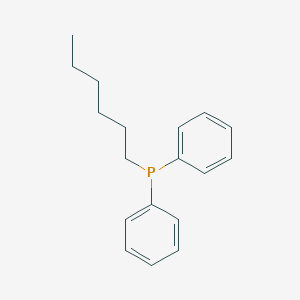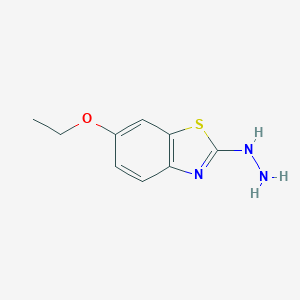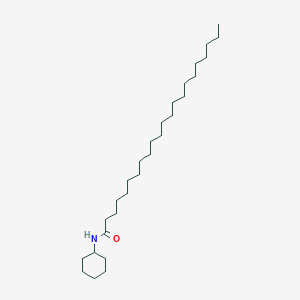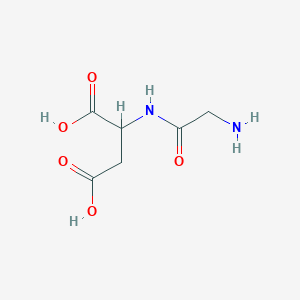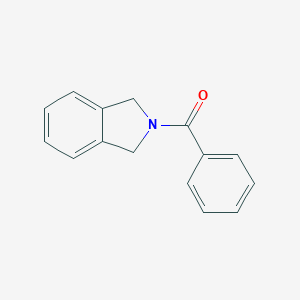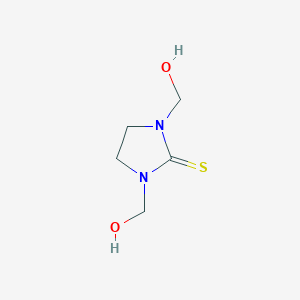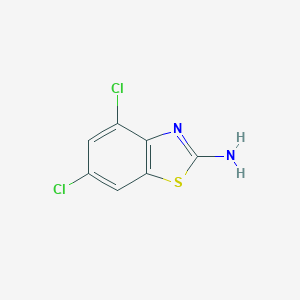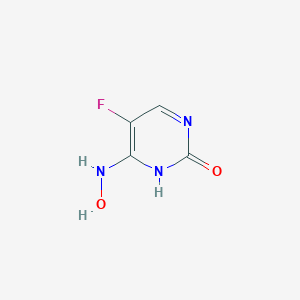
5-Fluoro-N-hydroxycytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-N-hydroxycytosine (5-FHC) is a synthetic nucleoside analog that has been extensively studied for its potential applications in scientific research. It is a modified form of the natural nucleoside cytosine, where the hydrogen atom at position 5 is replaced with a fluorine atom, and the hydroxyl group at position 3 is replaced with a hydroxamic acid moiety. This modification confers unique properties to 5-FHC, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-N-hydroxycytosine involves its incorporation into the DNA during replication. Once incorporated, this compound can interfere with the normal base pairing of the DNA, leading to the formation of DNA lesions. These lesions can be recognized and repaired by various DNA repair pathways, leading to the restoration of normal DNA structure and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the extent of its incorporation into the DNA and the efficiency of the DNA repair pathways in repairing the resulting lesions. In general, this compound can cause DNA damage, leading to cell cycle arrest, apoptosis, and other cellular responses. However, the exact effects of this compound on cellular processes depend on the specific experimental conditions and the cell type being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Fluoro-N-hydroxycytosine in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the effects of DNA damage on various cellular processes and to investigate the mechanisms of DNA repair. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental setups.
Direcciones Futuras
There are several future directions for research on 5-Fluoro-N-hydroxycytosine. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the investigation of the effects of this compound on specific DNA repair pathways and the development of new drugs that can target these pathways. Additionally, there is a need for further research on the effects of this compound on different cell types and in different experimental conditions to better understand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5-Fluoro-N-hydroxycytosine involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group at position 3 with a suitable protecting group. This is followed by the introduction of the fluorine atom at position 5 using a fluorinating agent. The final step involves the deprotection of the hydroxyl group at position 3, resulting in the formation of this compound. The overall yield of this synthesis method is around 20-30%.
Aplicaciones Científicas De Investigación
5-Fluoro-N-hydroxycytosine has been used extensively in scientific research for studying various biological processes. One of the most significant applications of this compound is in the study of DNA replication and repair. This compound is incorporated into the DNA during replication, leading to the formation of DNA lesions that can be repaired by various DNA repair pathways. This makes this compound a valuable tool for studying the mechanisms of DNA repair and the effects of DNA damage on cellular processes.
Propiedades
Número CAS |
18014-44-3 |
|---|---|
Fórmula molecular |
C4H4FN3O2 |
Peso molecular |
145.09 g/mol |
Nombre IUPAC |
5-fluoro-6-(hydroxyamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H4FN3O2/c5-2-1-6-4(9)7-3(2)8-10/h1,10H,(H2,6,7,8,9) |
Clave InChI |
AGMXBUQUJJTPLT-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)NC(=C1F)NO |
SMILES canónico |
C1=NC(=O)NC(=C1F)NO |
Otros números CAS |
18014-44-3 |
Sinónimos |
N(4)-hydroxy-5-fluorocytosine N(4)-OH-5-FC N(4)-OH-5-fluoro-C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



